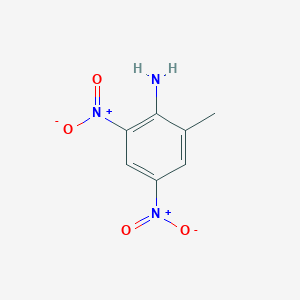

2-Methyl-4,6-dinitroaniline

Übersicht

Beschreibung

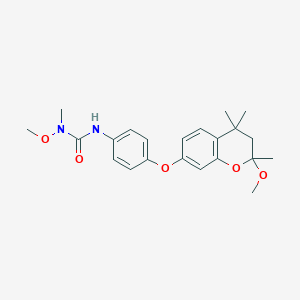

2-Methyl-4,6-dinitroaniline is a chemical compound with the molecular formula C7H7N3O4 . It has a molecular weight of 197.15 . It is a powder with a melting point between 213-215°C .

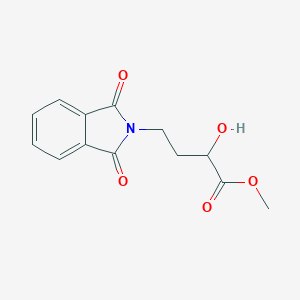

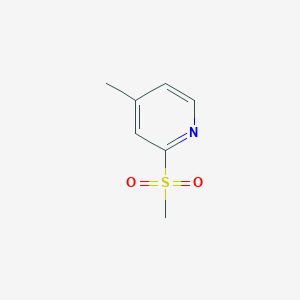

Molecular Structure Analysis

The molecular structure of 2-Methyl-4,6-dinitroaniline consists of a benzene ring substituted with two nitro groups and one methyl group . The InChI code for this compound is 1S/C7H7N3O4/c1-4-2-5 (9 (11)12)3-6 (7 (4)8)10 (13)14/h2-3H,8H2,1H3 .Physical And Chemical Properties Analysis

2-Methyl-4,6-dinitroaniline is a powder with a melting point between 213-215°C . It has a molecular weight of 197.15 . The density is roughly estimated to be 1.5115 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties : 2,4-Dinitroanilines, a related group, have been synthesized and studied using NMR and FTIR spectroscopy. Their protonated forms and deprotonation reactions were explored, providing insights into their chemical behavior (Gierczyk et al., 2000).

Herbicide Applications : Research on 2,6-dinitroaniline herbicides, closely related to 2-Methyl-4,6-dinitroaniline, shows that these compounds have been used as herbicides since the 1960s. They interfere with root development in plants and disrupt the mitotic process in cells, suggesting a potential agricultural application for 2-Methyl-4,6-dinitroaniline (Parka & Soper, 1977).

Environmental Monitoring and Analysis : A study on enzyme-linked immunosorbent assays for sensitive analysis of 2,4-dinitroaniline and 2,6-dinitroaniline in water and soil provides a framework for monitoring environmental contamination by similar compounds, including 2-Methyl-4,6-dinitroaniline (Krämer, Forster, & Kremmer, 2008).

Effects on Photosynthesis and Respiration : Research has shown that 2,6-dinitroaniline herbicides inhibit photosynthesis and respiration in plants, which could be relevant to understanding the biochemical impact of 2-Methyl-4,6-dinitroaniline (Moreland, Farmer, & Hussey, 1972).

Chemical Reactions and Stability : The study of the ionization of 2,4-dinitroaniline and its derivatives in various solvents provides insights into the stability and reactivity of similar compounds, including 2-Methyl-4,6-dinitroaniline (Crampton & Wilson, 1980).

Energetic Properties : The thermochemical properties of chlorodinitroaniline isomers have been studied, which could inform the understanding of the energetic properties of 2-Methyl-4,6-dinitroaniline (Silva et al., 2010).

Herbicide Resistance : Research on the resistance of plants to dinitroaniline herbicides due to mutations in tubulin genes could be relevant to understanding how 2-Methyl-4,6-dinitroaniline might interact with plant biology (Anthony et al., 1998).

Wirkmechanismus

Target of Action

2-Methyl-4,6-dinitroaniline primarily targets tubulin proteins in plants and protists. Tubulin is a key component of microtubules, which are essential for cell division, intracellular transport, and maintaining cell shape .

Mode of Action

The compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption prevents the formation of the mitotic spindle, effectively halting cell division. As a result, cells cannot progress through mitosis, leading to cell death .

Biochemical Pathways

By inhibiting tubulin polymerization, 2-Methyl-4,6-dinitroaniline affects several downstream pathways:

- Apoptosis : Prolonged cell cycle arrest triggers programmed cell death (apoptosis) due to the inability to complete cell division .

Pharmacokinetics

The pharmacokinetics of 2-Methyl-4,6-dinitroaniline involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of tubulin polymerization leads to the disruption of microtubule dynamics. This results in:

- Cell Death : Prolonged inhibition of cell division triggers apoptosis, resulting in the death of actively dividing cells .

Action Environment

Environmental factors significantly influence the efficacy and stability of 2-Methyl-4,6-dinitroaniline:

: Frontiers in Plant Science : Springer Environmental Science and Pollution Research

Safety and Hazards

Zukünftige Richtungen

Dinitroanilines have been used as pre-emergence herbicides for weed control for decades . With widespread resistance to post-emergence herbicides in weeds, the use of pre-emergence herbicides such as dinitroanilines has increased . This suggests that 2-Methyl-4,6-dinitroaniline and other dinitroanilines may continue to play a significant role in weed control in the future.

Eigenschaften

IUPAC Name |

2-methyl-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUJSCZRXAFXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323029 | |

| Record name | 2-methyl-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4,6-dinitroaniline | |

CAS RN |

7477-94-3 | |

| Record name | NSC402841 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

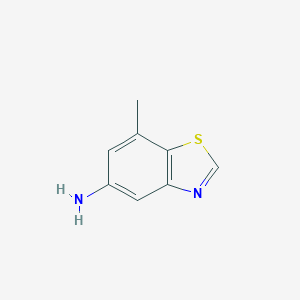

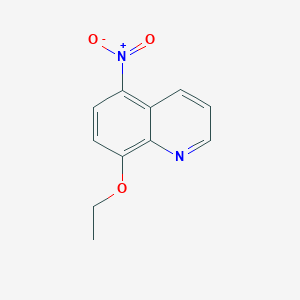

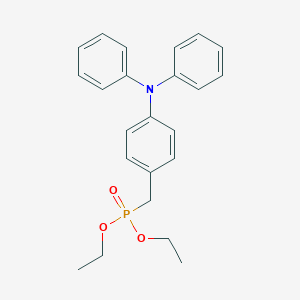

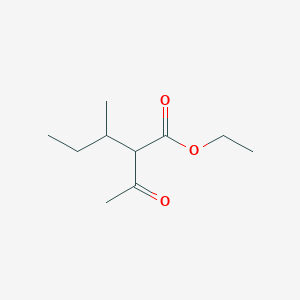

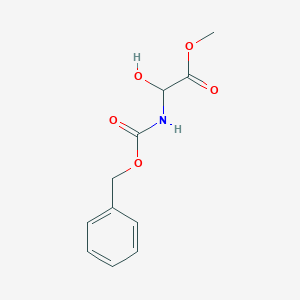

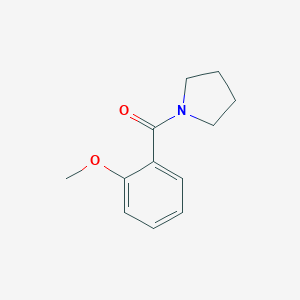

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Methyl-4,6-dinitroaniline in the synthesis of 5,8-DiMeIQx?

A1: 2-Methyl-4,6-dinitroaniline serves as a crucial starting material in one of the synthetic routes explored for the production of 5,8-DiMeIQx [1, 2]. The research highlights two distinct approaches for synthesizing this potent mutagen: one utilizing 2-Methyl-4,6-dinitroaniline and the other employing 4-chloro-2-methyl-6-nitroaniline. While both methods successfully yield 5,8-DiMeIQx, the route involving 4-chloro-2-methyl-6-nitroaniline and 2,1,3-benzoselenadiazole intermediates is deemed more convenient [1, 2].

Q2: Why is the alternative synthetic route using 4-chloro-2-methyl-6-nitroaniline considered more advantageous?

A2: While the provided research papers [1, 2] mention that the synthetic route employing 4-chloro-2-methyl-6-nitroaniline is more convenient, they do not explicitly elaborate on the specific reasons for this advantage. Further investigation into the reaction conditions, yields, and overall efficiency of both routes would be necessary to provide a more comprehensive comparison. Factors like the number of synthetic steps, availability and cost of reagents, and ease of purification could contribute to the perceived convenience of the alternative method.

- Grivas, S., & Jägerstad, M. (1989). Synthesis of the potent mutagen 3,5,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine. Mutation Research/Genetic Toxicology, 210(1), 1-7.

- Grivas, S., & Jägerstad, M. (1989). Synthesis of the potent mutagen 3,5,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine. Mutation Research Letters, 224(2), 147-152.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.